4-Amino-2-bromopyridin-3-ol
Description
4-Amino-2-bromopyridin-3-ol (CAS 1013643-07-6) is a halogenated pyridine derivative with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol. It features an amino group at position 4, a bromine atom at position 2, and a hydroxyl group at position 3 of the pyridine ring. This compound requires storage under inert atmosphere at 2–8°C with protection from light due to its sensitivity to environmental degradation . Its GHS classification includes hazard statements such as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating stringent safety protocols during handling .
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
4-amino-2-bromopyridin-3-ol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) |
InChI Key |
HPQFFWLPUAAAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-amino-2-bromopyridin-3-ol can be elucidated by comparing it to related pyridine derivatives. Below is a detailed analysis:
Structural Analogues
Key Comparisons
Substituent Effects: The bromine in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogues like 2-aminopyridin-3-ol. However, the hydroxyl group at position 3 introduces hydrogen-bonding capability, improving solubility in polar solvents relative to 2-amino-4-bromopyridine . Positional Isomerism: The amino group’s placement (position 4 vs. For example, the 4-amino configuration may enhance interactions with enzymatic active sites .
Safety and Stability: this compound’s bromine and hydroxyl groups necessitate stricter storage conditions (inert, cold) compared to 2-aminopyridin-3-ol, which lacks halogen but still requires PPE . Compounds with multiple halogens (e.g., 2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol) exhibit higher toxicity risks due to increased reactivity and environmental persistence .
Applications: While 2-amino-4-bromopyridine is widely used in drug synthesis for its versatility , the hydroxyl group in this compound may confer specificity in targeting hydroxylase enzymes or metal-binding sites in biologics . Methyl-substituted derivatives (e.g., 4-bromo-2-methylpyridin-3-ol) show enhanced membrane permeability due to increased lipophilicity, a trait absent in the parent compound .
Research Findings
- Synthetic Challenges: The hydroxyl and amino groups in this compound complicate synthesis, requiring protective group strategies to prevent undesired side reactions, as noted in pyridine derivative syntheses .
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